molecular formula C12H17FN2O4S2 B6971262 N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide

Cat. No.: B6971262
M. Wt: 336.4 g/mol
InChI Key: VVCOMQJHZKDNQO-UHFFFAOYSA-N
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Description

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide is a complex organic compound that features a thiazolidine ring, a sulfonamide group, and a fluorinated aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide typically involves multi-step organic reactions. One common method involves the reaction of 2-fluoro-6-methylbenzenesulfonyl chloride with a thiazolidine derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free reactions, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazolidine ring can yield sulfoxides or sulfones, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes, inhibiting their activity. The thiazolidine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide is unique due to its combination of a thiazolidine ring, a sulfonamide group, and a fluorinated aromatic ring. This unique structure imparts specific chemical and biological properties that are not commonly found in other compounds .

Properties

IUPAC Name

N-[2-(1,1-dioxo-1,2-thiazolidin-2-yl)ethyl]-2-fluoro-6-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17FN2O4S2/c1-10-4-2-5-11(13)12(10)21(18,19)14-6-8-15-7-3-9-20(15,16)17/h2,4-5,14H,3,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVCOMQJHZKDNQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)F)S(=O)(=O)NCCN2CCCS2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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